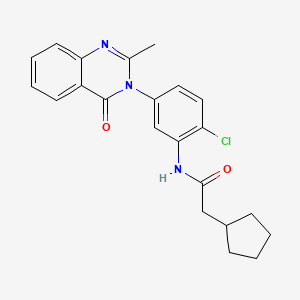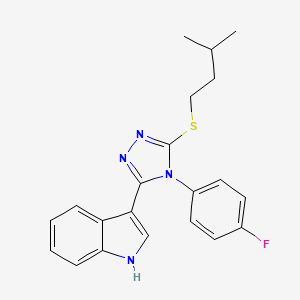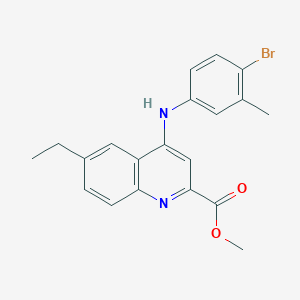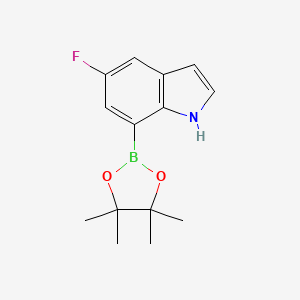![molecular formula C27H23N3O5 B2813035 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877657-05-1](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a p-tolyl group, and an ethoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point analysis, solubility testing, and spectroscopic methods .Scientific Research Applications
Anticancer Applications
Research into similar compounds has shown potential applications in anticancer therapies. For instance, the study of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which share a structural motif with the compound , revealed anticancer activity against multiple cancer cell lines. This highlights the potential of such compounds in designing new anticancer agents by modifying the pyrimidine ring structure to enhance efficacy against cancer cells (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Applications
Another area of research is the exploration of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including similar structures to the one inquired about, have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, which indicates their potential use in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into compounds with a similar structure, such as certain heterocycles incorporating the pyrazolopyridine moiety, has demonstrated antimicrobial properties. These studies suggest the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing antibiotic resistance and infectious diseases (Abu-Melha, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine to form the target compound.", "Starting Materials": [ "2-amino-5-ethylphenol", "2-ethoxybenzoyl chloride", "p-toluenesulfonyl chloride", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine in the presence of a base such as potassium carbonate to form the target compound, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |
CAS No. |
877657-05-1 |
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.497 |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-3-34-22-11-7-5-9-20(22)28-23(31)16-29-24-19-8-4-6-10-21(19)35-25(24)26(32)30(27(29)33)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,28,31) |
InChI Key |
YWFXVDHLADOZMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)



